Cdk7-IN-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk7-IN-27 is a small-molecule inhibitor specifically designed to target cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. By inhibiting cyclin-dependent kinase 7, this compound has shown potential in the treatment of various cancers, particularly those that exhibit high levels of cyclin-dependent kinase 7 activity .
Vorbereitungsmethoden
The synthesis of Cdk7-IN-27 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Cdk7-IN-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a tool compound to study the role of cyclin-dependent kinase 7 in chemical reactions and pathways.
Biology: It helps in understanding the biological functions of cyclin-dependent kinase 7 and its role in cell cycle regulation and transcription.
Medicine: Cdk7-IN-27 has shown promise in preclinical studies as a potential therapeutic agent for cancers with high cyclin-dependent kinase 7 activity. It is being investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
Cdk7-IN-27 exerts its effects by binding to the active site of cyclin-dependent kinase 7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression and transcription. The molecular targets of this compound include cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6. By inhibiting these kinases, this compound disrupts the cell cycle and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cdk7-IN-27 is unique compared to other cyclin-dependent kinase inhibitors due to its high specificity for cyclin-dependent kinase 7. Similar compounds include:
ICEC0942 (CT7001): Another cyclin-dependent kinase 7 inhibitor with potential anticancer activity.
SY-1365: A selective cyclin-dependent kinase 7 inhibitor being investigated for its therapeutic potential in cancer.
SY-5609: A potent and selective cyclin-dependent kinase 7 inhibitor in clinical trials for cancer treatment.
LY3405105: A cyclin-dependent kinase 7 inhibitor with promising preclinical results.
This compound stands out due to its unique chemical structure and high selectivity for cyclin-dependent kinase 7, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C26H37N7O2 |
---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
(12S)-22-propan-2-ylspiro[10-oxa-2,18,20,24,25,26-hexazatetracyclo[17.6.1.04,9.021,25]hexacosa-1(26),4,6,8,19,21,23-heptaene-16,4'-piperidine]-12-ol |
InChI |
InChI=1S/C26H37N7O2/c1-18(2)21-15-30-33-23(21)31-24-29-17-26(10-12-27-13-11-26)9-5-7-20(34)16-35-22-8-4-3-6-19(22)14-28-25(33)32-24/h3-4,6,8,15,18,20,27,34H,5,7,9-14,16-17H2,1-2H3,(H2,28,29,31,32)/t20-/m0/s1 |
InChI-Schlüssel |
ODTNVBQMSINVPK-FQEVSTJZSA-N |
Isomerische SMILES |
CC(C)C1=C2N=C3NCC4(CCC[C@@H](COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |
Kanonische SMILES |
CC(C)C1=C2N=C3NCC4(CCCC(COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.